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Abstract
BI-1942 is a potent and selective chemical probe designed for the in vitro inhibition of human

chymase (CMA1), a chymotrypsin-like serine protease implicated in cardiovascular diseases

and inflammatory processes. With a half-maximal inhibitory concentration (IC50) in the sub-

nanomolar range, BI-1942 serves as a valuable tool for elucidating the physiological and

pathological roles of chymase. This document provides a comprehensive overview of the

structure, properties, and mechanism of action of BI-1942, including detailed experimental

protocols and relevant signaling pathways. A structurally similar but significantly less potent

compound, BI-1829, is also described for use as a negative control in experimental setups.

Chemical Structure and Properties
BI-1942 is a small molecule with the molecular formula C24H26N4O4 and a molecular weight

of 434.49 g/mol .[1] While a definitive SMILES string is not publicly available, its 2D structure

can be found on various supplier websites.

Table 1: Physicochemical Properties of BI-1942

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10796930?utm_src=pdf-interest
https://www.benchchem.com/product/b10796930?utm_src=pdf-body
https://www.benchchem.com/product/b10796930?utm_src=pdf-body
https://www.benchchem.com/product/b10796930?utm_src=pdf-body
https://www.benchchem.com/product/b10796930?utm_src=pdf-body
https://www.opnme.com/molecules/gch1-inhibitor-axsp0056
https://www.benchchem.com/product/b10796930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10796930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C24H26N4O4 [1]

Molecular Weight 434.49 g/mol [1]

CAS Number 1236524-95-0 [2]

Biological Activity and Selectivity
BI-1942 is a highly potent inhibitor of human chymase with a reported IC50 of 0.4 nM.[3][4][5]

Its selectivity has been profiled against a panel of other proteases, showing a greater than 275-

fold selectivity against its closest off-target, Cathepsin G.

Table 2: In Vitro Inhibitory Activity of BI-1942 and Negative Control BI-1829

Compound Target IC50 (nM) Reference

BI-1942
Human Chymase

(CMA1)
0.4 [3][4][5]

Cathepsin G 110

BI-1829
Human Chymase

(CMA1)
850 [5]

Mechanism of Action and Signaling Pathways
BI-1942 acts as a direct inhibitor of the enzymatic activity of chymase. Chymase is a key

enzyme in several pathological signaling cascades, most notably the renin-angiotensin system

and pathways involved in tissue remodeling and inflammation.

Role in the Renin-Angiotensin System
Chymase provides an alternative pathway for the conversion of angiotensin I to the potent

vasoconstrictor angiotensin II, independent of the angiotensin-converting enzyme (ACE). By

inhibiting chymase, BI-1942 can block this alternative route of angiotensin II production.
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Caption: Inhibition of the alternative Angiotensin II formation pathway by BI-1942.

Involvement in TGF-β Signaling and Tissue Fibrosis
Chymase is known to activate transforming growth factor-beta (TGF-β), a key cytokine in tissue

fibrosis. By preventing TGF-β activation, BI-1942 can potentially mitigate fibrotic processes.
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Caption: BI-1942 inhibits chymase-mediated activation of TGF-β.

Experimental Protocols
The following protocols are generalized procedures for the in vitro characterization of chymase

inhibitors like BI-1942.

In Vitro Chymase Inhibition Assay
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This assay determines the potency of a compound to inhibit the enzymatic activity of human

chymase.

Materials:

Recombinant human chymase

Chromogenic or fluorogenic chymase substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

BI-1942 and control compounds dissolved in DMSO

96-well microplate

Microplate reader

Procedure:

Prepare serial dilutions of BI-1942 and control compounds in DMSO.

Add 2 µL of each compound dilution to the wells of a 96-well plate.

Add 88 µL of assay buffer containing recombinant human chymase to each well.

Incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 10 µL of the chymase substrate to each well.

Immediately measure the absorbance or fluorescence at the appropriate wavelength in a

kinetic mode for 10-15 minutes.

Calculate the initial reaction rates (Vmax) from the linear portion of the progress curves.

Determine the percent inhibition for each compound concentration relative to the DMSO

control.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.
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Workflow for Characterization of a Novel Chymase
Inhibitor
The following diagram outlines a typical workflow for the discovery and characterization of a

novel chymase inhibitor.
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Caption: A generalized workflow for the identification and in vitro characterization of a novel

chymase inhibitor.

In Vitro DMPK and Physicochemical Properties
Limited in vitro drug metabolism and pharmacokinetic (DMPK) and chemical, manufacturing,

and controls (CMC) data are available for BI-1942.

Table 3: In Vitro DMPK and Physicochemical Parameters of BI-1942

Parameter Value Reference

Solubility @ pH 7.4 (µg/mL) > 93

Solubility @ pH 4.5 (µg/mL) 50

Microsomal Stability

(human/mouse/rat)
%QH < 30

Plasma Protein Binding

(human)
97.3%

Conclusion
BI-1942 is a potent, selective, and cell-permeable inhibitor of human chymase, making it an

indispensable tool for in vitro studies aimed at understanding the roles of this enzyme in health

and disease. Its well-characterized inhibitory profile, coupled with the availability of a suitable

negative control, BI-1829, allows for rigorous and well-controlled experiments. The information

provided in this guide serves as a valuable resource for researchers utilizing BI-1942 to

investigate chymase-mediated signaling pathways and their implications in various pathological

conditions. Further in vivo characterization is required to translate the in vitro findings to more

complex biological systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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